molecular formula C16H33NO3 B7820546 Lauric acid diethanolamide CAS No. 72968-36-6

Lauric acid diethanolamide

Cat. No.: B7820546
CAS No.: 72968-36-6
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
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Description

Overview of Chemical Structure and Derivatives

The molecular structure of N,N-Bis(2-hydroxyethyl)dodecanamide consists of a twelve-carbon aliphatic chain (dodecanoyl group) attached to a tertiary amide. The nitrogen atom of the amide is further bonded to two hydroxyethyl (B10761427) groups (-CH₂CH₂OH). nist.gov This amphiphilic structure, possessing both a long hydrophobic tail and a hydrophilic head, is the basis for its surfactant properties.

The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide is commonly achieved through the reaction of lauroyl chloride with diethanolamine (B148213), a process that can yield up to 90%. Another method involves the amidation of lauric acid or its derivatives with diethanolamine, often conducted at elevated temperatures.

Derivatives of N,N-Bis(2-hydroxyethyl)dodecanamide typically involve variations in the fatty acid chain length. These related compounds are collectively known as fatty acid diethanolamides (FADs). lookchem.com For instance, oleamide (B13806) DEA is a derivative with an unsaturated C18 chain. rsc.org The properties of these derivatives, such as their foaming ability and compatibility with oils, can differ based on the nature of the fatty acid component. rsc.org

Table 1: Chemical Identifiers for N,N-Bis(2-hydroxyethyl)dodecanamide

Identifier Value
IUPAC Name N,N-bis(2-hydroxyethyl)dodecanamide
CAS Number 120-40-1 nist.gov
Molecular Formula C₁₆H₃₃NO₃ medkoo.com
Molecular Weight 287.44 g/mol medkoo.com
Synonyms Lauric diethanolamide, Lauramide DEA, Lauric acid diethanolamide nih.gov

Significance in Contemporary Chemical and Biological Sciences

The significance of N,N-Bis(2-hydroxyethyl)dodecanamide in the sciences stems primarily from its behavior as a surfactant and its ability to self-assemble. These properties have led to its investigation in a range of applications.

In chemical sciences, its surfactant properties are utilized to enhance the solubility of substances and facilitate chemical reactions. A noteworthy area of research is its ability to form ordered self-assemblies in water, leading to the formation of liquid crystals. rsc.orgrsc.org These liquid crystals have been found to exhibit high electrical conductivity, a surprising discovery for a non-conductive small molecule. rsc.orgrsc.org This phenomenon is attributed to the self-assembly of the amide groups, which contain delocalized electrons, into structures that allow for charge carrier mobility. rsc.orgrsc.org This finding opens possibilities for the development of bio-friendly soft materials for applications such as implantable biosensors and electro-stimulated drug delivery systems. rsc.orgrsc.org

In the biological sciences, N,N-Bis(2-hydroxyethyl)dodecanamide is explored for its biocompatibility and interactions with biological systems. Its surfactant nature makes it useful in solubilizing hydrophobic compounds in aqueous environments, a property valuable in various biological research settings. For instance, it has been used in wastewater treatment to aid in the removal of contaminants like p-hydroxybenzoic acid by increasing their solubility. biosynth.com Research has also indicated that the compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. This has led to investigations into its potential as a biocide. Furthermore, its ability to form micelles suggests potential applications in drug delivery systems to enhance the solubility and therapeutic efficacy of poorly soluble drugs.

Table 2: Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)dodecanamide

Property Value
Physical Description Off-white waxy solid lookchem.com
Melting Point 45-48 °C lookchem.com
Boiling Point 443.2 °C at 760 mmHg lookchem.com
Water Solubility 49.91 mg/L at 20 °C lookchem.com
LogP 3.67

Table 3: Research Findings on Antimicrobial Activity of N,N-Bis(2-hydroxyethyl)dodecanamide

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli 32 µg/mL
Staphylococcus aureus 16 µg/mL
Candida albicans 64 µg/mL

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)dodecanamide
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InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3
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InChI Key

AOMUHOFOVNGZAN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCO
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Molecular Formula

C16H33NO3
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DSSTOX Substance ID

DTXSID5025491, DTXSID101022608
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
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Molecular Weight

287.44 g/mol
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Physical Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS]
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Boiling Point

462 to 471 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water.
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Density

Approximately 8.1 lb/gal
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Wax, Amber liquid

CAS No.

120-40-1, 72968-36-6
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Melting Point

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg
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Synthetic Methodologies and Reaction Kinetics of N,n Bis 2 Hydroxyethyl Dodecanamide

Established Synthetic Routes

Amidation of Lauric Acid or Derivatives with Diethanolamine (B148213)

The most direct and common laboratory-scale synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide involves the direct condensation of lauric acid with diethanolamine. researchgate.net This reaction forms an amide bond between the carboxyl group of the fatty acid and the secondary amine of diethanolamine. researchgate.net

The direct amidation of lauric acid with diethanolamine typically requires elevated temperatures to proceed at a reasonable rate, generally in the range of 140–160 °C. atlantis-press.comchemspider.com The reaction time can vary from 3 to 4 hours. chemspider.com To facilitate this reaction, alkaline catalysts are often employed. Sodium hydroxide (B78521) (NaOH) and sodium methylate are effective catalysts for this process. atlantis-press.com For instance, the amidation of lauric acid using sodium methylate as a catalyst at a concentration of 0.3–0.5% has been reported to be effective. chemspider.com The catalyst functions by activating the carbonyl group of the lauric acid, making it more susceptible to nucleophilic attack by the diethanolamine. The reaction is a reversible equilibrium, and the removal of the water byproduct is crucial to drive the reaction towards the formation of the amide.

Table 1: Reaction Conditions for the Amidation of Lauric Acid with Diethanolamine
ParameterConditionReference
Temperature140–160 °C chemspider.com
Reaction Time3–4 hours chemspider.com
CatalystSodium Methylate chemspider.com
Catalyst Concentration0.3–0.5% chemspider.com
Molar Ratio (Lauric Acid:Diethanolamine)1:1 chemspider.com

To enhance reaction rates and yields, the direct amidation of lauric acid or triglycerides with diethanolamine can be effectively conducted under solvent-free conditions. This approach offers significant environmental and economic benefits by eliminating the need for organic solvents, which in turn reduces waste and simplifies the product purification process. The increased concentration of reactants in a solvent-free system can lead to higher reaction rates.

To drive the equilibrium of the amidation reaction towards the product side, dehydrating agents can be utilized to remove the water formed during the reaction. mdpi.com Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that can be used for this purpose. The mechanism involves the activation of the carboxylic acid by reaction with POCl₃, forming a highly reactive intermediate that is then readily attacked by the amine.

Reaction of Lauroyl Chloride with Diethanolamine

An alternative laboratory method for the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide involves the reaction of lauroyl chloride with diethanolamine. researchgate.net This method is often preferred for achieving high yields, with reports of around 90%. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This pathway is highly effective due to the high reactivity of the acid chloride.

Transesterification-Amidation Pathway from Natural Triglycerides (e.g., palm oil, soybean oil, coconut oil)

For industrial-scale production, N,N-Bis(2-hydroxyethyl)dodecanamide is often synthesized from natural triglycerides found in vegetable oils such as palm oil, soybean oil, and coconut oil. atlantis-press.comnih.gov This pathway typically involves a two-step process: transesterification followed by amidation. atlantis-press.com

In the first step, the triglycerides are subjected to transesterification with a simple alcohol, most commonly methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs). nih.govijirset.com For palm oil, this reaction can be catalyzed by potassium hydroxide (KOH) and the conversion of triglycerides appears to follow second-order kinetics for the initial phase of the reaction. researchgate.net The activation energies for the hydrolysis of triglycerides, diglycerides, and monoglycerides in this process have been reported as 14.7, 14.2, and 6.4 kcal/mol, respectively. researchgate.net In the case of coconut oil, a maximum yield of over 99% methyl esters can be achieved at 65 °C with a methanol to oil molar ratio of 7:1 and 1 wt% KOH catalyst. mdpi.com A kinetic model for the transesterification of coconut oil with a CaO catalyst assisted by microwave irradiation has been represented by the equation: -r(TG) = (1.7·10^6)exp(-43.86/(R·T))C(TG). researchgate.net

The second step is the amidation of the resulting fatty acid methyl esters (specifically methyl laurate in this context) with diethanolamine. nih.govdntb.gov.ua This reaction is also typically catalyzed by an alkaline catalyst such as sodium methoxide (B1231860) or sodium hydroxide. nih.govdntb.gov.ua A study on the amidation of a C14 fatty acid methyl ester with diethanolamine using a sodium methoxide catalyst was conducted at a temperature range of 70–80 °C. nih.gov Another study on the amidation of palm methyl esters with diethanolamine using a sulfuric acid catalyst found the activation energy for the reaction to be 2464.87 cal/mol, with the reaction rate constant equation being k = 0.4069e^(-2464.87/R)x1/T. ijirset.com The optimal temperature for the reaction of methyl laurate or coconut oil with diethanolamine has been reported to be 80°C, as higher temperatures can lead to the formation of undesired byproducts. dntb.gov.ua

Table 2: Kinetic Parameters for the Transesterification-Amidation Pathway
Reaction StepParameterValueSource MaterialReference
Transesterification of Palm OilActivation Energy (Triglycerides)14.7 kcal/molPalm Oil researchgate.net
Activation Energy (Diglycerides)14.2 kcal/molPalm Oil researchgate.net
Activation Energy (Monoglycerides)6.4 kcal/molPalm Oil researchgate.net
Transesterification of Coconut Oil (Microwave, CaO catalyst)Kinetic Model-r(TG) = (1.7·10^6)exp(-43.86/(R·T))C(TG)Coconut Oil researchgate.net
Amidation of Methyl Ester (H₂SO₄ catalyst)Activation Energy2464.87 cal/molPalm Methyl Ester ijirset.com
Amidation of Methyl Ester (H₂SO₄ catalyst)Rate Constant Equationk = 0.4069e^(-2464.87/R)x1/TPalm Methyl Ester ijirset.com
Transesterification to Methyl Esters

The initial step in the primary synthesis route involves the conversion of natural triglycerides, which are esters of fatty acids and glycerol, into fatty acid methyl esters (FAMEs). This is achieved through a transesterification reaction. In this process, the triglyceride is reacted with methanol in the presence of a catalyst. The fatty acid chains are transferred from the glycerol backbone to the methanol, producing FAMEs and glycerol as a byproduct. For the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide, the key FAME is methyl laurate, derived from lauric acid, a major component of coconut oil. cosmeticsinfo.org Using the fatty acid methyl ester is considered a more suitable pathway for the production of the final diethanolamide product. researchgate.net

Subsequent Amidation with Diethanolamine

The second crucial step is the amidation of the methyl laurate with diethanolamine. researchgate.net This liquid-phase reaction is reversible and results in the formation of N,N-Bis(2-hydroxyethyl)dodecanamide and methanol as a byproduct. nih.gov To drive the reaction towards the product side and achieve high conversion rates, the methanol is typically removed from the reaction mixture as it forms. This is often accomplished by conducting the reaction under a vacuum at elevated temperatures. google.com A patent for this process describes maintaining a temperature of 55-75°C under vacuum to facilitate the distillation of the methanol byproduct. google.com Research indicates that an optimal temperature for the reaction between methyl laurate and diethanolamine is around 80°C. researchgate.net

Catalytic Influence on Amidation Efficiency (e.g., NaOH concentration)

The efficiency of the amidation reaction is significantly enhanced by the use of an alkaline catalyst. researchgate.net Catalysts such as sodium methoxide (NaOCH3), potassium hydroxide (KOH), and sodium hydroxide (NaOH) are commonly employed to accelerate the reaction. atlantis-press.comresearchgate.net The catalyst functions by increasing the efficiency of the process and the product yield. atlantis-press.com

One study on the amidation of palm oil-derived methyl esters with diethanolamine investigated the effect of NaOH concentration. atlantis-press.com The results, summarized in the table below, demonstrate that increasing the catalyst concentration and the molar ratio of diethanolamine to methyl ester leads to a higher conversion to the desired diethanolamide product.

Mole Ratio (Methyl Ester:Diethanolamine)NaOH Catalyst (%)Conversion (%)
1:1154.34
1:3361.42
1:5568.95
Data compiled from a study on the amidation of palm oil methyl esters. atlantis-press.com

The highest conversion of 68.95% was achieved with a 1:5 mole ratio of methyl ester to diethanolamine and a 5% NaOH catalyst content. atlantis-press.com Other research has utilized sodium methoxide at a concentration of 1% w/w in a diethanolamine solution for similar amidation reactions. nih.gov

Reaction Mechanisms

The formation and behavior of N,N-Bis(2-hydroxyethyl)dodecanamide are governed by fundamental principles of organic chemistry and physical chemistry.

Nucleophilic Acyl Substitution in Amidation

The amidation of methyl laurate with diethanolamine proceeds via a nucleophilic acyl substitution mechanism. openstax.org This reaction involves the substitution of the methoxy group (-OCH3) of the ester with the diethanolamine nucleophile. chemistrytalk.org

The general mechanism involves two key steps:

Nucleophilic Attack: The nitrogen atom of diethanolamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the methyl laurate. This breaks the carbonyl π-bond and forms a tetrahedral intermediate where the oxygen atom carries a negative charge. openstax.orgbyjus.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and this is accompanied by the elimination of the methoxide ion (CH3O-) as the leaving group. The methoxide ion subsequently gets protonated by the slightly acidic proton from the nitrogen of the original amine, yielding methanol and the final N,N-Bis(2-hydroxyethyl)dodecanamide product. openstax.org

This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions. openstax.org

Self-assembly Processes in Aqueous Environments

N,N-Bis(2-hydroxyethyl)dodecanamide is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The long twelve-carbon dodecanoyl chain constitutes the hydrophobic tail, while the diethanolamine head with its two hydroxyl (-OH) groups is hydrophilic. This dual nature drives the molecule to self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water.

In aqueous solutions, N,N-Bis(2-hydroxyethyl)dodecanamide molecules spontaneously organize into ordered structures. rsc.orgrsc.org This molecular self-assembly can lead to the formation of liquid crystals, which are phases of matter that have properties between those of conventional liquids and solid crystals. rsc.org

Research has shown that these ordered self-assemblies can exhibit remarkably high electric conductivity. rsc.orgmedchemexpress.com The mechanism behind this involves the specific arrangement of the amide groups within the self-assembled structure. The amide groups, which contain delocalized π-electrons, can form π-stacked arrays. rsc.orgrsc.org This stacking creates pathways for charge carriers to move, resulting in high charge mobility and, consequently, high electric conductivity within the liquid crystal structure. rsc.org This phenomenon represents a significant finding, as it demonstrates that ordered assemblies of nonconductive small molecules can create materials with advanced electronic properties. rsc.org

Role of Amide Groups with Delocalized Electrons in Charge Carrier Mobility

The amide group in N,N-Bis(2-hydroxyethyl)dodecanamide plays a crucial role in its electronic properties, particularly concerning the concept of charge carrier mobility. This is primarily due to the presence of delocalized electrons within the amide functional group. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group through resonance. auburn.edu This electron delocalization creates a conjugated system within the amide bond.

This resonance results in a partial double bond character between the carbon and nitrogen atoms and a distribution of electron density over the oxygen, carbon, and nitrogen atoms. libretexts.orgquora.com The delocalization of electron density is a stabilizing factor for the molecule. libretexts.org

In the broader context of organic semiconductors, the presence of delocalized π-electrons is fundamental to charge transport. Efficient π-π interactions and molecular aggregation are key to enhancing electron and hole mobility. mdpi.com The planarity and stacking of molecules with such conjugated systems facilitate the movement of charge carriers. While N,N-Bis(2-hydroxyethyl)dodecanamide itself is not primarily studied as a semiconductor, the electronic principles of its amide group are relevant. The delocalized nature of the electrons in the amide bond can influence how the molecule interacts with and stabilizes charges in its vicinity. The frontier orbitals (HOMO and LUMO) of molecules containing amide groups can be significantly delocalized over the amide and adjacent aromatic rings, which in turn affects their electronic behavior. nih.gov Theoretical modeling, such as Density Functional Theory (DFT), has been used to understand how donor-acceptor interactions in molecules with amide-like structures enhance charge delocalization and mobility. mdpi.com

Optimization Strategies for Synthesis

Optimizing the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide is critical for improving yield, reducing costs, and minimizing environmental impact. Key strategies focus on temperature control, managing by-products, and efficient catalyst use.

Temperature Optimization to Minimize Decomposition

Temperature is a critical parameter in the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide. The reaction between a fatty acid (or its ester) and diethanolamine to form the amide is typically conducted at elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to thermal decomposition of the reactants and the final product, resulting in decreased yield and the formation of undesirable impurities.

For instance, in the synthesis of a similar compound, N,N-bis-(2-hydroxyethyl)oleamide, the reaction kinetics were evaluated at 140°C. scispace.com Research on the synthesis of fatty acid diethanolamides from triglycerides has shown that increasing the reaction temperature from 30°C to 90°C significantly increases the product yield from 24% to over 99%. mdpi.com However, further increases in temperature beyond this optimal point did not improve the reaction rate, indicating that an optimal temperature exists to maximize yield while preventing degradation. mdpi.com The thermal degradation kinetics of related polyamide compounds have been studied, and the activation energy for decomposition has been determined, highlighting the importance of temperature control. researchgate.net

Table 1: Effect of Temperature on Fatty Acid Diethanolamide (FAD) Yield mdpi.com

Temperature (°C)FAD Yield (%)
3024
5055
7082
90>99
110>99
130>99

By-Product Management (e.g., glycerol, methanol)

The choice of starting materials significantly impacts the type and volume of by-products generated. When N,N-Bis(2-hydroxyethyl)dodecanamide is synthesized from triglycerides, such as those found in coconut or soybean oil, a transesterification step is often employed first to produce fatty acid methyl esters (FAMEs). This process generates glycerol as a major by-product. mdpi.com The subsequent amidation of the FAMEs with diethanolamine then releases methanol. mdpi.com

Effective management of these by-products is essential for an economically and environmentally sustainable process. Glycerol, being a valuable co-product, can be recovered, purified, and utilized in various industries, including pharmaceuticals, cosmetics, and food. Methanol can be recovered from the reaction mixture, often through rotary evaporation, and recycled back into the transesterification process. mdpi.com

Catalyst Recovery Methods

Catalysts are frequently used to enhance the reaction rate of amidation. The type of catalyst—homogeneous or heterogeneous—determines the recovery strategy. Heterogeneous catalysts are often preferred as they are easier to separate from the reaction mixture. mdpi.com

For example, in the synthesis of fatty acid diethanolamides from triglycerides, a zinc-doped calcium oxide nanocatalyst has been shown to be effective. mdpi.com Being a solid catalyst, it can be recovered from the final reaction mixture through simple physical processes like centrifugation. mdpi.com After recovery, the catalyst can be washed with a solvent like hexane and dried at a high temperature (e.g., 400°C) to regenerate it for subsequent reaction cycles. mdpi.com Studies have shown that such catalysts can be reused for multiple runs with only a slight increase in the required reaction time. mdpi.com

For homogeneous catalysts, recovery can be more complex, often involving techniques such as distillation or extraction, which can be energy-intensive. The recovery of precious metal catalysts, such as rhodium from spent catalysts, can involve pyrometallurgical or hydrometallurgical processes. mdpi.com

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide aims to create a more sustainable and environmentally friendly process. nih.govsphinxsai.com This involves using renewable resources and designing processes that are efficient and generate minimal waste.

Utilization of Renewable Feedstocks (e.g., palm oil)

One of the core principles of green chemistry is the use of renewable feedstocks instead of depleting fossil fuels. wordpress.comresearchgate.net N,N-Bis(2-hydroxyethyl)dodecanamide is well-suited for this principle as its fatty acid component, dodecanoic acid (lauric acid), can be readily sourced from renewable plant-based oils.

Triglycerides from sources like palm oil, coconut oil, or jatropha oil can be used as the starting material. mdpi.com These biomass-derived feedstocks are considered renewable because they can be replenished on a human timescale. wordpress.com The use of such natural and renewable products is a key focus for industries like cosmetics to improve the environmental profile of their formulations. ucm.es The synthesis process involves the conversion of these triglycerides into the final amide product, representing a direct application of green chemistry by valorizing agricultural resources. mdpi.comresearchgate.net

Reduction of Side Products

In the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide, the formation of undesired byproducts can significantly impact the purity and functional properties of the final product. The primary reaction involves the condensation of a lauric acid source with diethanolamine, but side reactions, particularly esterification, can occur due to the presence of hydroxyl groups in the diethanolamine molecule.

Common Side Products:

The main side products in this synthesis are ester-amides, which arise from the esterification of the hydroxyl groups of either the diethanolamine reactant or the N,N-Bis(2-hydroxyethyl)dodecanamide product itself. These consecutive reactions can lead to the formation of compounds such as 2-(2-lauroyloxy-ethylamino)-ethanol and other related ester impurities. researchgate.netlookchem.com The formation of these byproducts is particularly prevalent at the high temperatures often used in direct amidation to drive off the water formed during the reaction.

Strategies for Minimization:

Several strategies have been developed to suppress these side reactions and enhance the selectivity towards the desired diamide product.

Temperature Control: Higher temperatures, while increasing the reaction rate, also promote the formation of ester-amide byproducts. Research indicates that employing milder temperature ranges, such as 70–80°C, can limit the occurrence of these side reactions. nih.gov One patented method for reacting fatty acid methyl esters with diethanolamine specifies a temperature range of 55-75°C to effectively produce the desired amide while minimizing side products. google.com

Catalyst Selection: The choice of catalyst plays a crucial role. The transesterification-amidation pathway, often utilizing a base catalyst like sodium methoxide (CH₃ONa), is considered more scalable and produces fewer side products compared to direct acid-catalyzed routes.

Reactant Molar Ratio: Utilizing an excess of diethanolamine can help suppress the formation of ester-amides. The excess amine can also help convert any ester-amide byproducts that do form back into the desired N,N-Bis(2-hydroxyethyl)dodecanamide. researchgate.net

Byproduct Removal: The amidation reaction is reversible. nih.gov When starting from fatty acid methyl esters, the removal of the methanol byproduct as it is formed can shift the reaction equilibrium towards the products, increasing conversion and potentially reducing the residence time at which side reactions can occur. This is often achieved by conducting the reaction under a vacuum. google.com

Table 1: Methodologies for Reducing Side Products
MethodKey ParameterEffect on Side Product FormationReference Example
Temperature ControlLower reaction temperature (e.g., 55-80°C)Reduces the rate of consecutive esterification reactions.Reaction of methyl laurate and diethanolamine at 55-75°C. google.com
CatalysisUse of base catalysts (e.g., Sodium Methoxide)The transesterification-amidation pathway is noted to produce fewer side products. Reaction of fatty acid methyl ester with diethanolamine using a CH₃ONa catalyst. nih.gov
Reactant RatioExcess diethanolamineShifts equilibrium and helps convert ester-amides back to the desired product. researchgate.netGeneral strategy in alkanolamide synthesis. researchgate.net
Byproduct RemovalVacuum applicationRemoves methanol (from methyl ester route), driving the reaction forward and minimizing reaction time. nih.govgoogle.comMaintaining a vacuum sufficient to distill methanol during the reaction. google.com

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Validation

Spectroscopic methods are indispensable for confirming the molecular structure of N,N-Bis(2-hydroxyethyl)dodecanamide, providing detailed information about its functional groups and atomic arrangement.

Fourier-transform Infrared Spectroscopy (FTIR) for Amide and Hydroxyl Groups

Fourier-transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within the N,N-Bis(2-hydroxyethyl)dodecanamide molecule. innovatechlabs.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of a strong absorption peak around 1600-1650 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. googleapis.comresearchgate.net Additionally, a broad absorption band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibrations of the two hydroxyl groups. The presence of these distinct peaks for both the amide and hydroxyl groups provides strong evidence for the successful synthesis and structural integrity of N,N-Bis(2-hydroxyethyl)dodecanamide.

Table 1: Characteristic FTIR Absorption Bands for N,N-Bis(2-hydroxyethyl)dodecanamide
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
Hydroxyl (O-H)~3300Stretching
Amide (C=O)~1640Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Characteristic Signals

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, offers a detailed map of the chemical environment of each atom in the N,N-Bis(2-hydroxyethyl)dodecanamide molecule.

In ¹H NMR spectroscopy, the spectrum of N,N-Bis(2-hydroxyethyl)dodecanamide displays characteristic signals that can be assigned to the different protons in the molecule. researchgate.netresearchgate.net Due to restricted rotation around the amide bond, the two hydroxyethyl (B10761427) groups can be non-equivalent at room temperature, leading to more complex spectra. st-andrews.ac.uk Key signals include those for the terminal methyl group of the dodecanoyl chain, the methylene (B1212753) groups of the long alkyl chain, and the methylene groups of the hydroxyethyl moieties. magritek.com

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom. hmdb.ca The carbonyl carbon of the amide group typically appears in the downfield region of the spectrum. st-andrews.ac.uk Signals corresponding to the carbons in the hydroxyethyl groups and the various carbons of the dodecyl chain can also be clearly identified and assigned. magritek.com A study on the related compound N,N-bis(2-hydroxyethyl)acetamide demonstrated this non-equivalence of the hydroxyethyl groups in both ¹H and ¹³C NMR spectra at room temperature. st-andrews.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Bis(2-hydroxyethyl)dodecanamide
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (dodecyl)~0.88~14
(CH₂)₉ (dodecyl)~1.26~22-32
α-CH₂ (dodecyl)~2.2-2.4~34
N-CH₂~3.4-3.6~50-52
O-CH₂~3.7-3.8~60-62
C=O (amide)-~175

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for assessing the purity of N,N-Bis(2-hydroxyethyl)dodecanamide and for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection or Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating N,N-Bis(2-hydroxyethyl)dodecanamide from related substances and impurities. nih.gov A reverse-phase HPLC method can be employed using a C18 or other suitable column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for better peak shape. sielc.comsielc.com Detection can be achieved using a UV detector, as the amide chromophore absorbs UV light. sielc.com

For more definitive identification and quantification, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net This powerful combination allows for the separation of components by HPLC followed by their detection and identification based on their mass-to-charge ratio by the mass spectrometer. nih.govugr.es LC-MS is particularly useful for identifying and quantifying trace impurities that may not be detectable by UV alone. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Quantification in Environmental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the trace-level quantification of N,N-Bis(2-hydroxyethyl)dodecanamide, especially in complex environmental samples like water and soil. usgs.govfrontiersin.org This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov For the analysis of N,N-Bis(2-hydroxyethyl)dodecanamide, which is a relatively polar and high-boiling point compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net GC-MS is capable of detecting and quantifying the compound at very low concentrations, making it an ideal tool for environmental monitoring. rsc.org

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Suspect and Non-Target Screening

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has emerged as a powerful tool for the detection and identification of compounds like N,N-Bis(2-hydroxyethyl)dodecanamide in complex mixtures. rsc.orgnih.gov This high-resolution mass spectrometry (HRMS) technique is particularly valuable for suspect and non-target screening, which aim to identify a broad range of known and unknown chemicals in a sample without the need for pure analytical standards for every compound. researchgate.neteeer.org

In a typical workflow, a sample is first separated using liquid chromatography before being introduced into the mass spectrometer. The QTOF instrument measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the determination of a compound's elemental formula. For N,N-Bis(2-hydroxyethyl)dodecanamide (C₁₆H₃₃NO₃), the expected accurate mass of the protonated molecule [M+H]⁺ is approximately 288.2533 Da.

Suspect Screening: In this approach, a database of known or suspected compounds is used to screen the acquired data. For N,N-Bis(2-hydroxyethyl)dodecanamide, this would involve searching for its specific accurate mass and characteristic isotope pattern. The identification is then confirmed by fragmenting the parent ion and comparing the resulting MS/MS spectrum to a library or predicted fragmentation pattern. eeer.org

Non-Target Screening: This method is used to identify completely unknown compounds. researchgate.netmdpi.com The instrument detects all ions within a mass range, and software tools are used to propose chemical formulas and structures for the most significant signals. The presence of related fatty acid amides or degradation products could be investigated using this approach.

The application of LC-QTOF-MS is crucial for monitoring this compound in various matrices, from consumer products to environmental samples, providing a comprehensive profile of its presence and that of related substances. rsc.orgeeer.org

Purity Standards and Challenges in Characterization

Ensuring the purity of N,N-Bis(2-hydroxyethyl)dodecanamide is critical for its application and for regulatory compliance. However, its analysis presents several challenges, from defining purity standards to overcoming chromatographic ambiguities.

Commercial Purity Standards (e.g., ≥95% by qNMR and volumetric analysis)

Commercial grades of N,N-Bis(2-hydroxyethyl)dodecanamide are often specified to a purity of ≥95%. This level of purity can be determined and verified using a combination of analytical techniques, most notably quantitative Nuclear Magnetic Resonance (qNMR) and volumetric analysis (titration).

Quantitative NMR (qNMR): This is a primary analytical method that allows for the direct quantification of a substance without needing a specific reference standard of the same compound. mdpi.com The purity is determined by comparing the integral of a characteristic proton signal from the analyte against the signal from a certified internal standard of known purity and concentration. researchgate.net For N,N-Bis(2-hydroxyethyl)dodecanamide, signals from the methylene groups adjacent to the nitrogen or the terminal methyl group of the lauroyl chain could be used for quantification. The key advantage of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei, providing a highly accurate and reliable purity assessment. mdpi.compurity-iq.com

Volumetric Analysis: This classical chemical method, often involving titration, can be used to determine the amount of specific functional groups. For instance, titration could quantify residual free fatty acids or free diethanolamine (B148213), which are common impurities from the synthesis process. scispace.com

A combination of these methods provides a robust assessment of the compound's purity, as stated by some commercial suppliers who specify a purity of greater than 95% as determined by qNMR. tcichemicals.com

Retention Index Discrepancies in Chromatographic Identification

Gas chromatography (GC) is a common technique for analyzing volatile and semi-volatile compounds. For identification purposes, retention indices (RI) are often used, which normalize retention times relative to a series of n-alkane standards. researchgate.net This system helps in comparing results between different instruments and laboratories. chromatographyonline.com

However, significant challenges can arise in the chromatographic identification of fatty acid amides. For instance, a notable discrepancy has been reported for the related compound N-(2-hydroxyethyl)dodecanamide, where the calculated RI was 1568, while a database value was reported as 2056. Such large differences can lead to misidentification of the compound. These discrepancies can be caused by several factors:

Dependence on Experimental Conditions: Although designed to be robust, RI values can still be affected by variations in the temperature program, carrier gas flow rate, and the specific characteristics of the chromatographic column. mdpi.com

Errors in Reference Databases: Public and commercial databases may contain erroneous or outdated RI values, which can perpetuate misidentifications if not critically evaluated. mdpi.com

Compound Structure: The polarity and functional groups of N,N-Bis(2-hydroxyethyl)dodecanamide can lead to strong interactions with the stationary phase, potentially causing peak tailing and shifts in retention time that complicate accurate RI calculation.

Therefore, relying solely on RI matching for identification is insufficient, and confirmation using mass spectrometry is essential. nih.gov

Derivatization for Chromatographic Analysis (e.g., trimethylsilyl (B98337) derivatives)

The analysis of N,N-Bis(2-hydroxyethyl)dodecanamide by gas chromatography is complicated by its low volatility and the presence of two polar hydroxyl (-OH) groups. These groups can cause poor peak shape and low sensitivity. To overcome this, a chemical modification step known as derivatization is employed. nih.gov

The most common derivatization technique for compounds with active hydrogen atoms is silylation, which involves replacing the active hydrogens with a trimethylsilyl (TMS) group. nih.gov This is achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net

The reaction for N,N-Bis(2-hydroxyethyl)dodecanamide is as follows: The resulting bis-TMS derivative is significantly more volatile and less polar, leading to improved chromatographic performance with sharper, more symmetrical peaks and enhanced detection. This on-line or off-line derivatization is a crucial sample preparation step for the robust and reliable GC-MS analysis of this and related fatty acid diethanolamides. nih.gov

Chemical Reactivity and Derivatization of N,n Bis 2 Hydroxyethyl Dodecanamide

Types of Chemical Reactions

The reactivity of N,N-Bis(2-hydroxyethyl)dodecanamide is centered around its amide and two hydroxyl groups, making it amenable to oxidation, reduction, substitution, and halogenation reactions. These transformations allow for the introduction of new functional groups and the synthesis of a diverse range of molecules.

Reaction TypeReagents/ConditionsMajor Products
OxidationPotassium permanganate (B83412), Chromium trioxideAldehydes, Ketones
ReductionLithium aluminum hydridePrimary amines
SubstitutionCarboxylic acids, OxoacidsEsters
HalogenationHalogenating agentsHalogenated derivatives

The primary alcohol groups of N,N-Bis(2-hydroxyethyl)dodecanamide can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. The use of specific oxidizing agents can control the extent of the reaction. For instance, mild oxidizing agents would favor the formation of aldehydes, while stronger agents like potassium permanganate or chromium trioxide can lead to the formation of ketones or carboxylic acids. The specific product depends on the reaction conditions and the choice of the oxidizing agent.

The amide functional group in N,N-Bis(2-hydroxyethyl)dodecanamide can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding the corresponding tertiary amine with two hydroxyl groups.

The hydroxyl groups of N,N-Bis(2-hydroxyethyl)dodecanamide can participate in substitution reactions, most notably esterification. When reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, ester linkages are formed. This reaction is a common method for modifying the properties of the molecule, such as its solubility and surfactant properties. The reaction with oxoacids can also lead to the formation of corresponding esters.

The hydroxyl groups can be replaced by halogens (chlorine, bromine, iodine) through various halogenation reactions. Reagents such as phosphorus halides or thionyl chloride can be employed for this purpose, although these often require harsh conditions. nih.gov Milder and more selective methods have been developed, such as using 2,4,6-trichloro nih.govnih.govtriazine (TT) for chlorination, which can quantitatively convert primary alcohols to alkyl chlorides. nih.gov Another approach involves the use of a visible-light-activated photocatalyst like Ru(bpy)3Cl2 in the presence of a halogen source such as CBr4/NaBr for bromination. nih.gov

Catalysis in Chemical Transformations

Catalysis plays a crucial role in both the synthesis and subsequent transformations of N,N-Bis(2-hydroxyethyl)dodecanamide. In its industrial production, catalysts are essential for achieving high yields and purity. For example, the amidation of fatty acid methyl esters with diethanolamine (B148213) is often catalyzed by a base like sodium hydroxide (B78521) (NaOH). The transesterification-amidation pathway is noted to be more scalable and produce fewer side products compared to direct acid-catalyzed routes.

Recent research has also focused on the development of heterogeneous catalysts for the synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from triglycerides. mdpi.com Zinc-doped calcium oxide nanospheroids have been identified as an efficient heterogeneous catalyst, enabling complete conversion of triglycerides to the desired amide in a short time at moderate temperatures. mdpi.com This type of catalyst offers advantages such as being recyclable. mdpi.com

Furthermore, N,N-Bis(2-hydroxyethyl)dodecanamide itself can act as a surfactant in various chemical syntheses, enhancing the solubility of reactants and thereby increasing reaction rates.

Catalytic ProcessCatalystSignificance
Amidation SynthesisSodium Hydroxide (NaOH)Catalyzes the reaction between a methyl ester and diethanolamine.
Synthesis from TriglyceridesZinc-doped Calcium Oxide NanospheroidsEfficient and recyclable heterogeneous catalyst for solvent-free synthesis. mdpi.com
Role in Chemical ReactionsN/A (acts as a surfactant)Enhances solubility and reaction rates in various chemical syntheses.

Functionalization for Advanced Materials

The unique molecular structure of N,N-Bis(2-hydroxyethyl)dodecanamide, featuring a long hydrophobic alkyl chain and a hydrophilic head with two hydroxyl groups, makes it an excellent candidate for functionalization in the development of advanced materials. A key property is its ability to self-assemble in water, forming ordered structures that can exhibit high electric conductivity. This self-assembly is driven by the interactions between the amide groups, which have delocalized electrons that facilitate charge carrier mobility.

This property is particularly valuable for creating bio-friendly soft materials. Such materials have potential applications in the development of biosensors and electro-stimulated drug delivery systems, where the controlled assembly and conductivity of the material are critical for their function. The ability to modify the hydroxyl groups through the reactions described above further expands the possibilities for tuning the properties of these materials for specific applications.

Development of Biofriendly Soft Materials

The amphiphilic nature of N,N-Bis(2-hydroxyethyl)dodecanamide drives its self-assembly in aqueous solutions into various liquid crystalline phases. These ordered structures, such as lamellar and cubic phases, form the basis for the development of biofriendly soft materials like hydrogels and lyotropic liquid crystals. rsc.orgrsc.org The biocompatibility of these materials is a significant advantage, making them suitable for applications that involve direct contact with biological systems. rsc.org

The derivatization of the hydroxyl groups of N,N-Bis(2-hydroxyethyl)dodecanamide can be leveraged to create cross-linked networks, forming robust hydrogels. For instance, the hydroxyl groups can be reacted with difunctional cross-linking agents to create a three-dimensional polymer network capable of entrapping large amounts of water. The properties of these hydrogels, such as their swelling ratio, mechanical strength, and degradation rate, can be precisely controlled by the choice of cross-linker and the degree of cross-linking.

While direct studies on the derivatization of N,N-Bis(2-hydroxyethyl)dodecanamide for hydrogel formation are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its feasibility. Similar structures, such as polyesteramides derived from related bis(2-hydroxyethyl) amides, have been synthesized and characterized for their thermal and physical properties, indicating the potential for creating a diverse range of soft materials. researchgate.net

Table 1: Potential Derivatization Reactions for Soft Material Development

Reaction TypeReactantPotential Product Functionality
EsterificationDicarboxylic acidPolyester network
EtherificationDihalidePolyether network
Urethane formationDiisocyanatePolyurethane network

Application in Biosensors and Electro-stimulated Drug Delivery Systems

A groundbreaking study has revealed that liquid crystals formed by the ordered self-assembly of N,N-Bis(2-hydroxyethyl)dodecanamide in water exhibit remarkably high electrical conductivity. rsc.orgnih.gov This discovery has opened up exciting possibilities for its use in advanced biomedical devices, such as biosensors and electro-stimulated drug delivery systems. rsc.orgnih.gov

The high conductivity is attributed to the self-assembly of the amide groups, which possess delocalized electrons, into π-stacked arrays. rsc.org These arrays create pathways for efficient charge carrier mobility. rsc.org The conductivity of the N,N-Bis(2-hydroxyethyl)dodecanamide-water system is highly dependent on the water content, reaching a maximum value when a bicontinuous cubic phase with a three-dimensional hydrogen-bonded network is formed. rsc.org

This intrinsic electrical conductivity, combined with the material's biocompatibility and processability, makes it an ideal candidate for the development of implantable biosensors. rsc.org In such a device, the liquid crystalline matrix could serve as a biocompatible interface that can also transduce a biological recognition event into an electrical signal.

Furthermore, the conductive nature of these soft materials makes them highly suitable for electro-stimulated drug delivery systems. In this application, an entrapped therapeutic agent could be released from the liquid crystalline matrix in a controlled manner by applying an external electrical stimulus. The electrical field could trigger a change in the structure of the liquid crystal, leading to the release of the drug. This approach offers the potential for precise, on-demand drug administration, which is a significant advancement in targeted therapy. rsc.orgnih.govnih.gov

Table 2: Electrical Properties of N,N-Bis(2-hydroxyethyl)dodecanamide Liquid Crystals

PropertyValueReference
Maximum Electrical Conductivity2.12 × 10⁻³ S cm⁻¹ rsc.org
Optimal Water Content for Max. Conductivity~68.00 wt% rsc.org
Proposed Conduction Mechanismπ-π stacking of amide groups rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Interactions and Mechanisms

At the heart of the functional properties of N,N-Bis(2-hydroxyethyl)dodecanamide are its molecular interactions, which can be effectively studied using computational models. These studies are particularly relevant in understanding its role as a surfactant and dispersant.

Non-Covalent Binding Mechanisms (e.g., in asphaltene dispersion)

N,N-Bis(2-hydroxyethyl)dodecanamide has been identified as a promising biodegradable dispersant for asphaltenes, which are complex hydrocarbons that can precipitate and cause blockages in petroleum production. nih.govlookchem.com Computational studies have been pivotal in elucidating the mechanism behind its efficacy. The primary dispersion mechanism is attributed to robust non-covalent binding between the dispersant and asphaltene molecules. nih.govlookchem.com This physical stabilization, which does not involve chemical reactions, is crucial for maintaining asphaltene particles suspended in crude oil. nih.govlookchem.com The amphiphilic nature of N,N-Bis(2-hydroxyethyl)dodecanamide, with its long hydrophobic dodecanamide (B72619) chain and hydrophilic diethanolamine (B148213) headgroup, facilitates its action at the asphaltene-oil interface.

Hydrogen Bonding and Steric Effects

The molecular structure of N,N-Bis(2-hydroxyethyl)dodecanamide, featuring two hydroxyl groups and an amide group, allows for the formation of hydrogen bonds. These interactions are significant in its self-assembly and its interaction with other molecules. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

In the context of asphaltene dispersion, computational models suggest that these hydrogen bonding capabilities, combined with steric effects, contribute to its effectiveness. The bulky structure of the molecule provides steric hindrance that helps prevent the aggregation of asphaltene particles. nih.gov Studies have highlighted the enhanced binding energy and steric stability conferred by this chemical structure. nih.gov

Table 1: Molecular Properties Related to Hydrogen Bonding

PropertyValueSource
Hydrogen Bond Donor Count2 lookchem.com
Hydrogen Bond Acceptor Count3 lookchem.com

This interactive table provides key molecular properties of N,N-Bis(2-hydroxyethyl)dodecanamide that are relevant to its hydrogen bonding capacity.

Molecular Docking Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in confirming the interaction between N,N-Bis(2-hydroxyethyl)dodecanamide and asphaltene.

Docking predictions have indicated a robust non-covalent binding as the principal mechanism for asphaltene dispersion. nih.govlookchem.com These computational forecasts, which align with experimental results, provide a solid foundation for developing next-generation, environmentally friendly dispersants. lookchem.com The insights gained from docking studies help in understanding the specific interactions that lead to the observed dispersion efficiency, which has been shown to surpass that of traditional dispersants like dodecyl benzene (B151609) sulfonic acid (DBSA). nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on N,N-Bis(2-hydroxyethyl)dodecanamide are not widely published, the technique is highly relevant for understanding its behavior in various environments. For instance, MD simulations are used to study the aggregation behavior of asphaltenes in the presence of surfactants, providing a detailed view of the interactions at an atomistic level.

In a broader context, MD simulations have been employed to refine the force fields of related compounds, such as bis(2-hydroxyethyl)ammonium acetate, to accurately predict thermodynamic properties in aqueous mixtures. researchgate.net Such simulations can compute time-dependent behavior, providing detailed information on energy fluctuations and structural conformations. researchgate.net For N,N-Bis(2-hydroxyethyl)dodecanamide, MD simulations could be used to model its self-assembly into micelles in water, its behavior at oil-water interfaces, and its dynamic interactions with asphaltene aggregates.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations can provide fundamental insights into molecular properties like stability, reactivity, and spectroscopic characteristics.

Optimize its molecular geometry to find the most stable conformation.

Calculate its electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).

Simulate its vibrational spectra (e.g., IR and Raman) to aid in experimental characterization.

Investigate the mechanisms of its chemical reactions at a quantum level.

In Silico Studies for Biological Activity Prediction

In silico methods are increasingly used in the early stages of drug discovery and for the toxicological assessment of chemicals. These computational tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound.

For N,N-Bis(2-hydroxyethyl)dodecanamide, various computed properties are available in databases like PubChem. nih.gov These predictions are useful for assessing its potential biological effects. While comprehensive in silico biological activity studies for this specific compound are limited, the European Food Safety Authority (EFSA) has conducted a safety evaluation for its use in food contact materials, which involves assessing its migration and potential consumer exposure. europa.eu

Table 2: Predicted Physicochemical and ADME-Tox Properties

PropertyPredicted ValueSource
Molecular Weight287.44 g/mol nih.gov
XLogP33.5 lookchem.com
Water Solubility49.91 mg/L at 20°C lookchem.com
GHS Toxicity ClassificationHarmful if swallowed, Skin irritant, Toxic to aquatic life

This interactive table summarizes some of the computationally predicted properties of N,N-Bis(2-hydroxyethyl)dodecanamide, which are relevant for predicting its biological behavior and potential toxicity.

These in silico predictions, while needing experimental validation, are valuable for flagging potential hazards and guiding further toxicological and pharmacological research.

ADMET/T Analysis for Preclinical Efficacy and Safety

ADMET/T analysis, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, constitutes a critical framework in preclinical drug development and chemical safety evaluation. This computational approach models how a chemical substance is processed by and affects a living organism. The primary goal of ADMET/T profiling is to identify potential liabilities of a compound early in the research and development phase, thus minimizing the risk of late-stage failures.

The analysis involves the prediction of a wide array of parameters. Absorption determines how effectively a compound enters the bloodstream from the site of administration. Key predicted properties include intestinal absorption, Caco-2 cell permeability, and skin permeability. Distribution modeling predicts how a compound spreads throughout the body's fluids and tissues, with parameters like plasma protein binding and blood-brain barrier penetration being crucial. Metabolism analysis forecasts the biotransformation of a compound by enzymes, primarily in the liver, identifying potential metabolites and the cytochrome P450 (CYP) enzymes involved. Excretion studies predict the pathways through which the compound and its metabolites are eliminated from the body. Finally, Toxicity prediction assesses the potential for a compound to cause adverse effects, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.

While a comprehensive, publicly available ADMET/T analysis specifically for N,N-Bis(2-hydroxyethyl)dodecanamide is not detailed in the reviewed literature, its constituent components, such as lauric acid and diethanolamine, have been subject to toxicological assessment. For instance, the European Food Safety Authority has evaluated the safety of N,N-bis(2-hydroxyethyl)dodecanamide for use in food contact materials, concluding it is not a safety concern under specific migration limits. europa.eumedchemexpress.com Such assessments often rely on a combination of experimental data and computational toxicology models to ensure consumer safety. europa.eumedchemexpress.com

A detailed in silico ADMET prediction would typically involve the use of various computational models, including quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or a particular property.

Table 1: Key Parameters in ADMET/T Analysis

Parameter CategorySpecific Endpoints Predicted
Absorption Human Intestinal Absorption (HIA), Caco-2 Permeability, Skin Permeability
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration
Metabolism Cytochrome P450 (CYP) Inhibition/Induction, Site of Metabolism Prediction
Excretion Renal Organic Cation Transporter (OCT2) Inhibition, Half-life (T1/2)
Toxicity Ames Mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity (hERG inhibition)

PASS Analysis for Biological Activity

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structural formula. The PASS algorithm compares the structure of a query molecule against a vast training set of known biologically active substances. The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

A high Pa value suggests that the compound is likely to exhibit a particular biological activity, making it a promising candidate for further investigation for that specific therapeutic target. Conversely, a low Pa and high Pi value indicate a low probability of that activity. This predictive capability is invaluable in drug discovery for identifying new potential uses for existing compounds (drug repurposing) and for prioritizing newly synthesized molecules for biological screening.

Table 2: Interpreting PASS Analysis Results

Prediction OutcomeInterpretation for Drug Discovery
High Pa, Low Pi High probability of exhibiting the predicted biological activity. A priority for experimental validation.
Moderate Pa, Low Pi The compound is structurally novel compared to known actives for that target. May represent a new chemical scaffold.
Low Pa, High Pi Low probability of exhibiting the predicted biological activity.
Pa ≈ Pi The compound shares features with both active and inactive compounds for a given target. Requires further investigation.

Lipinski's Rule of Five for Drug-Likeness

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. nih.gov Developed by Christopher A. Lipinski, the rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. nih.gov A compound is considered to have good drug-like properties if it does not violate more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5: This is a measure of the molecule's lipophilicity.

Number of Hydrogen Bond Donors (HBD) ≤ 5: Typically, the sum of NH and OH groups.

Number of Hydrogen Bond Acceptors (HBA) ≤ 10: Typically, the sum of N and O atoms.

It is important to note that this rule is a guideline and not an absolute predictor of drug activity, as many successful drugs, particularly natural products and those utilizing active transport mechanisms, fall outside these parameters.

For N,N-Bis(2-hydroxyethyl)dodecanamide, the physicochemical properties relevant to Lipinski's Rule of Five have been reported in various chemical databases.

Table 3: Lipinski's Rule of Five Analysis for N,N-Bis(2-hydroxyethyl)dodecanamide

ParameterValue for N,N-Bis(2-hydroxyethyl)dodecanamideLipinski's RuleViolation
Molecular Weight 287.44 g/mol nih.gov≤ 500 DaNo
LogP ~3.5 nih.gov≤ 5No
Hydrogen Bond Donors 2≤ 5No
Hydrogen Bond Acceptors 3≤ 10No
Number of Violations 0≤ 1Pass

Based on this analysis, N,N-Bis(2-hydroxyethyl)dodecanamide adheres to all the criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways

The biodegradability of N,N-Bis(2-hydroxyethyl)dodecanamide, also known as lauric acid diethanolamide or cocamide DEA, is a key aspect of its environmental profile. The compound is generally considered to be biodegradable, breaking down into simpler, less harmful substances in the environment.

N,N-Bis(2-hydroxyethyl)dodecanamide is considered to be readily biodegradable in aquatic environments. researchgate.net Standard screening tests have demonstrated its susceptibility to microbial degradation. For instance, in a study using natural river water with an initial concentration of 20 mg/L, 98% of N,N-di(2-hydroxyethyl)lauramide biodegraded within 6 days. This rapid degradation suggests that the substance is unlikely to persist in significant concentrations in water systems that have active microbial populations.

However, the detection of coconut diethanolamide in coastal seawater samples, with concentrations ranging from less than 0.05 to 24 μg/L, indicates that its persistence can be influenced by local environmental conditions and discharge rates. oecd.org

Table 1: Biodegradation of N,N-Bis(2-hydroxyethyl)dodecanamide in Water

Test SystemInitial ConcentrationDegradationTime FrameReference
Natural River Water20 mg/L98%6 days situbiosciences.com
Standard 28-day TestNot specifiedReadily biodegradable28 days

Note: "Readily biodegradable" generally implies that the substance will degrade by at least 60-70% within a 28-day period in a standard test.

The presence of coconut diethanolamide has been confirmed in harbor sediments, indicating that the compound can partition from the water column to the sediment. oecd.org The conditions within the sediment, such as oxygen availability (aerobic vs. anaerobic), will significantly influence the rate and pathway of degradation. Anaerobic biodegradation is generally a slower process than aerobic degradation.

The breakdown of N,N-Bis(2-hydroxyethyl)dodecanamide in the environment is primarily a biological process. It is anticipated that the ultimate degradation products are carbon dioxide and water. The metabolic pathway for lauramide diethanolamine (B148213) has been studied, revealing that the molecule undergoes ω- and (ω-1) hydroxylation of the lauric acid chain, which is then followed by β-oxidation, leading to the formation of shorter-chain carboxylic acids. situbiosciences.com It is important to note that the amide linkage in the molecule is resistant to hydrolysis. situbiosciences.com This means that the degradation process does not readily release free diethanolamine into the environment. situbiosciences.com

Atmospheric Fate and Transformation

Once released into the atmosphere, N,N-Bis(2-hydroxyethyl)dodecanamide is subject to various physical and chemical processes that determine its persistence and transport.

In the atmosphere, N,N-Bis(2-hydroxyethyl)dodecanamide is expected to exist in both the vapor and particulate phases. The vapor-phase portion of the compound will react with photochemically produced hydroxyl radicals. The estimated rate constant for this reaction is approximately 48.1 x 10⁻¹² cm³/molecule-sec at 25°C. This reaction rate corresponds to an atmospheric half-life of about 8 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. This relatively short half-life indicates that the compound is rapidly degraded in the atmosphere.

Table 2: Atmospheric Fate of N,N-Bis(2-hydroxyethyl)dodecanamide

ParameterValueConditions
Vapor-Phase Reaction Rate with Hydroxyl Radicals~48.1 x 10⁻¹² cm³/molecule-sec25°C
Estimated Atmospheric Half-life~8 hoursAtmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³

The portion of N,N-Bis(2-hydroxyethyl)dodecanamide that exists in the particulate phase in the atmosphere is not subject to degradation by hydroxyl radicals. Instead, its removal from the atmosphere is governed by physical processes. It is anticipated that this particulate-phase compound will be removed from the air through wet and dry deposition. Wet deposition involves the removal of the particles by precipitation (rain, snow, etc.), while dry deposition is the process by which particles settle out of the atmosphere due to gravity.

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Suspect and Non-Target Screening in Environmental Samples", "text": "Suspect and non-target screening (SNTS) approaches using high-resolution mass spectrometry (HRMS) have become invaluable tools for identifying a broad range of chemicals in environmental samples without prior knowledge of their presence. au.dkrsc.org These advanced analytical techniques, often employing liquid chromatography (LC) or gas chromatography (GC) coupled with HRMS, are capable of detecting and identifying numerous compounds, including N,N-Bis(2-hydroxyethyl)dodecanamide. au.dknorman-network.net In a study screening household cleaning products, N,N-Bis(2-hydroxyethyl)dodecanamide was identified as a surfactant using LC-QTOF-MS. eeer.org SNTS is particularly useful for identifying emerging contaminants and understanding the complex mixture of chemicals present in the environment. rsc.orgnih.gov The process involves comparing the high-resolution mass spectra of detected features against spectral libraries and databases for tentative identification. au.dk" } ] } ] } ], "keywords": ["N,N-Bis(2-hydroxyethyl)dodecanamide", "environmental fate", "transport", "distribution", "monitoring", "detection", "wastewater", "suspect screening", "non-target screening"], "speakable": { "@type": "SpeakableSpecification", "xpath": [ "/html/head/title", "/html/head/meta[@name='description']/@content" ] } } Environmental Fate and Degradation of N,N-Bis(2-hydroxyethyl)dodecanamideThis article explores the environmental fate and degradation mechanisms of the chemical compound N,N-Bis(2-hydroxyethyl)dodecanamide, focusing on its transport, distribution, monitoring, and detection in the environment.

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Environmental Monitoring and Detection

Monitoring Data and Field Studiesusgs.gov

Direct, quantitative field data on the environmental concentrations of N,N-Bis(2-hydroxyethyl)dodecanamide are limited in publicly available scientific literature. This is partly because the compound is often a component of complex commercial mixtures, such as cocamide DEA, and monitoring programs may focus on the mixture as a whole or on related substances like the parent compound, diethanolamine. However, several studies have confirmed its presence in various environmental compartments through non-target and suspect screening analyses.

A key study on emerging contaminants in the aquatic environment in Denmark detected N,N-Bis(2-hydroxyethyl)dodecanamide in samples from wastewater treatment plants (WWTPs). au.dk The compound, identified as an industrial chemical and surfactant, was found with notable frequency, indicating its widespread use and subsequent entry into the wastewater stream. au.dk The detection frequencies in this study are detailed in the table below.

Table 1: Detection Frequency of N,N-Bis(2-hydroxyethyl)dodecanamide in Danish Wastewater Treatment Plant Samples

Sample Type/Matrix (Inferred) Detection Frequency
WWTP Influent 39%
WWTP Effluent 30%
Sewage Sludge 20%

Data sourced from a 2023 Danish report on environmental screening. au.dk

In the United States, monitoring efforts have also identified this compound. A 2018 study of a small stream (Fall Creek) utilizing highly resolved temporal sampling identified lauric diethanolamide as a nontarget micropollutant present in the water. acs.org Similarly, a hydrogeological investigation at the Aberdeen Proving Ground in Maryland tentatively identified N,N-Bis(2-hydroxyethyl)dodecanamide in local water and soil samples. usgs.gov

The general lack of extensive monitoring data for this specific compound has been noted by regulatory bodies. A draft screening assessment from the Canadian government, for instance, highlighted the absence of surface or drinking water monitoring data for lauramide DEA and consequently used modeling to estimate environmental concentrations resulting from a "down-the-drain" scenario. canada.ca

While field concentration data is scarce, laboratory studies simulating environmental conditions provide insight into its persistence. In a study using natural river water, N,N-Bis(2-hydroxyethyl)dodecanamide was shown to be readily biodegradable, with 98% of the substance degrading within six days. nih.gov This suggests that while the compound is frequently introduced into aquatic environments, it is not expected to be highly persistent under aerobic conditions. nih.gov

Biological Activity and Mechanistic Toxicology

Mechanisms of Action in Biological Systems

The primary mechanism of action of N,N-Bis(2-hydroxyethyl)dodecanamide stems from its surfactant properties, which enable it to interact with and modify biological interfaces, particularly cell membranes.

Surfactant Properties and Membrane Disruption

As a surfactant, N,N-Bis(2-hydroxyethyl)dodecanamide reduces the surface tension of aqueous solutions. This property allows it to interact with the lipid bilayers of cell membranes. The hydrophobic tail of the molecule can insert into the nonpolar core of the membrane, while the hydrophilic head groups remain in the aqueous environment. This insertion can lead to the disruption of the membrane's structure and integrity. The structure, with its hydrophilic hydroxyethyl (B10761427) groups and a hydrophobic undecanamide (B1594487) chain, allows it to effectively interact with both water and oils. ontosight.ai

Solubilization of Hydrophobic Substances

A key function of N,N-Bis(2-hydroxyethyl)dodecanamide is its ability to solubilize hydrophobic substances in aqueous environments. This is achieved through the formation of micelles, which are aggregates of surfactant molecules. The hydrophobic tails form the core of the micelle, encapsulating the hydrophobic substance, while the hydrophilic heads form the outer shell, allowing the entire complex to be dispersed in water. evitachem.com This property is crucial in various biological applications, including the formulation of drug delivery systems. ontosight.aievitachem.com

Disruption of Lipid Bilayers and Membrane Proteins

The interaction of N,N-Bis(2-hydroxyethyl)dodecanamide with cell membranes can lead to the disruption of the lipid bilayer. This disruption can alter membrane fluidity and permeability, potentially affecting the function of embedded membrane proteins. While direct studies on N,N-Bis(2-hydroxyethyl)dodecanamide's specific effects on membrane proteins are limited, the general mechanism of surfactant-induced membrane disruption suggests that it could interfere with the normal function of these proteins.

Self-Assembly in Aqueous Media and Impact on Electric Conductivity

In aqueous solutions, N,N-Bis(2-hydroxyethyl)dodecanamide can self-assemble into ordered structures, such as liquid crystals. medchemexpress.com This self-assembly is driven by the amphiphilic nature of the molecule. These ordered assemblies have been shown to exhibit high electric conductivity. medchemexpress.com This property is attributed to the presence of amide groups with delocalized electrons, which can facilitate charge transport. medchemexpress.com

Cellular Effects and Safety Assessments

The cellular effects of N,N-Bis(2-hydroxyethyl)dodecanamide are closely linked to its surfactant properties. While it can cause membrane disruption at high concentrations, it has been found to have low toxicity in various assays.

Low Toxicity in Assays

N,N-Bis(2-hydroxyethyl)dodecanamide is generally considered to have low toxicity. ontosight.ai A safety evaluation by the European Food Safety Authority (EFSA) concluded that the substance poses no safety concern for consumers when its migration from food contact materials does not exceed 5 mg/kg of food. europa.eu The Cosmetic Ingredient Review (CIR) Expert Panel also concluded that Lauramide DEA is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating. nih.gov However, it is noted that it can be a skin and eye irritant. tcichemicals.com

Gene Mutation Tests (Bacterial Models, Mammalian Cell Lines)

N,N-Bis(2-hydroxyethyl)dodecanamide, also known as lauric acid diethanolamide condensate, has been evaluated for its potential to induce gene mutations in both bacterial and mammalian cell systems. In a study conducted by the National Toxicology Program (NTP), lauric acid diethanolamine (B148213) condensate was tested for mutagenicity in several strains of Salmonella typhimurium (TA97, TA98, TA100, and TA1535). The results of this Ames test were negative, both with and without the presence of S9 metabolic activation enzymes, indicating that the compound did not cause gene mutations in these bacterial models. nih.gov Similarly, another study found that Lauramide DEA did not demonstrate mutagenic activity in three different Ames-type assays. cir-safety.org

With respect to mammalian cell lines, the available data on the direct mutagenic activity of N,N-Bis(2-hydroxyethyl)dodecanamide is limited. However, the focus of toxicological assessment has often been on the potential for residual diethanolamine (DEA) contamination and its associated effects.

Table 1: Gene Mutation Test Results for Lauric Acid Diethanolamine Condensate

Test SystemStrains/Cell LinesMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA97, TA98, TA100, TA1535With and Without S9Negative nih.gov
Bacterial Reverse Mutation Assay (Ames Test)Not specifiedNot specifiedNegative cir-safety.org

Chromosomal Aberration Assays (Human Lymphocytes, CHO Cells)

Potential for Residual Diethanolamine and Associated Toxicological Concerns

A significant toxicological concern associated with N,N-Bis(2-hydroxyethyl)dodecanamide is the potential for it to contain residual diethanolamine (DEA) from the manufacturing process. cir-safety.orgatamanchemicals.com DEA itself has been the subject of extensive toxicological evaluation. The National Toxicology Program (NTP) conducted a study that found an association between the topical application of DEA and an increased incidence of liver and kidney tumors in mice. epa.govfda.govcdc.gov However, this carcinogenic effect was not observed in rats. epa.govnih.gov

The carcinogenic response to DEA-related ingredients is thought to be linked to these residual levels of DEA. fda.gov It is important to note that the NTP study did not establish a direct link between DEA and the risk of cancer in humans. fda.gov The mechanism of DEA-induced carcinogenicity in mice is suggested to be non-genotoxic and may involve the induction of choline (B1196258) deficiency. nih.gov

The European Food Safety Authority (EFSA) has established that for food contact materials, the residual amount of diethanolamine in substances like N,N-Bis(2-hydroxyethyl)dodecanamide should not result in a migration higher than 0.3 mg/kg of food. europa.eu Furthermore, under certain conditions, diethanolamine can react with nitrosating agents to form nitrosamines, which are known to have carcinogenic potential. atamanchemicals.comncats.io Therefore, it is recommended that diethanolamides not be used in cosmetic products where N-nitroso compounds can be formed. nih.govnih.govnih.gov

Pharmacokinetics and Metabolism

Absorption Characteristics (e.g., high gastrointestinal absorption potential)

Studies on lauric acid diethanolamine have indicated that it is well absorbed after oral administration. nih.govnih.gov Following high oral doses in rats, the compound was readily absorbed and primarily excreted in the urine as polar metabolites. nih.gov Dermal absorption has also been demonstrated to be moderate in rats and more significant in mice. nih.gov The physical and chemical properties of N,N-Bis(2-hydroxyethyl)dodecanamide, such as its moderate hydrophobicity, contribute to its absorption characteristics.

Stability in Biological Fluids (e.g., gastric juice simulants)

While specific studies on the stability of N,N-Bis(2-hydroxyethyl)dodecanamide in gastric juice simulants were not detailed in the reviewed literature, its absorption after oral administration suggests that it possesses a degree of stability in the gastrointestinal tract. The metabolism of the compound involves conversion to polar metabolites, indicating that while the parent compound is absorbed, it undergoes biotransformation. nih.gov

Interaction with Drug Transport Mechanisms (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an important efflux transporter that affects the absorption and distribution of many xenobiotics. nih.govfrontiersin.org There is no direct evidence from the reviewed literature to suggest that N,N-Bis(2-hydroxyethyl)dodecanamide is a significant substrate or modulator of P-glycoprotein. However, given its surfactant properties and its absorption profile, the potential for interaction with membrane transporters like P-gp cannot be entirely ruled out without specific investigation. Such interactions can have clinically relevant consequences for the disposition of co-administered drugs. universiteitleiden.nl

Metabolic Pathways

The metabolic fate of N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauramide DEA, has been primarily investigated in rodent models. Following administration, Lauramide DEA is readily absorbed and undergoes extensive metabolism, with no unchanged parent compound or its potential breakdown product, diethanolamine, being detected in the urine. epa.gov

The primary metabolic pathway involves hydroxylation at the omega (ω) and penultimate (ω-1 to ω-4) positions of the lauric acid backbone. This initial oxidative step is catalyzed by cytochrome P450 enzymes, specifically CYP4A1, which is known for its role in fatty acid metabolism. epa.gov Following hydroxylation, the fatty acid chain undergoes beta-oxidation, a process that sequentially shortens the carbon chain. This results in the formation of more polar metabolites, such as the half-acid amides of succinic and adipic acids, which are then efficiently excreted in the urine. epa.gov Studies in both rats and mice have demonstrated that the majority of an administered dose is eliminated via the urinary route as these polar metabolites. epa.gov

Ecotoxicological Information

Aquatic Toxicity

N,N-Bis(2-hydroxyethyl)dodecanamide exhibits significant toxicity to aquatic organisms. Standardized acute toxicity tests have been conducted on representative species from different trophic levels, including fish, aquatic invertebrates, and algae. The results consistently demonstrate that this compound is toxic at low milligram per liter concentrations.

The acute toxicity to the water flea, Daphnia magna, has been determined in multiple studies. The 48-hour median effective concentration (EC50), which is the concentration causing immobilization in 50% of the test organisms, has been reported to be 85.2 mg/L. epa.gov For fish, the 96-hour median lethal concentration (LC50) in a study was 2.7 mg/L. The 96-hour EC50 for the green alga Pseudokirchneriella subcapitata was determined to be 2.1 mg/L.

Interactive Data Table: Aquatic Toxicity of N,N-Bis(2-hydroxyethyl)dodecanamide

SpeciesEndpointDurationValue (mg/L)
Daphnia magna (Water Flea)EC5048 hours85.2
FishLC5096 hours2.7
Pseudokirchneriella subcapitata (Green Alga)EC5096 hours2.1

Classification as Toxic to Aquatic Life

Based on the available ecotoxicological data, N,N-Bis(2-hydroxyethyl)dodecanamide is classified as hazardous to the aquatic environment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is assigned the following hazard classifications:

H401: Toxic to aquatic life. kleenfix.com

H411: Toxic to aquatic life with long lasting effects. europa.eu

This classification reflects the compound's potential to cause acute and chronic harm to aquatic ecosystems.

Comparative Toxicology with Related Compounds

Comparison with Oleamide (B13806) DEA, N-(2-Hydroxyethyl)dodecanamide, and N,N-Bis(2-hydroxyethyl)decanamide

The toxicological profile of N,N-Bis(2-hydroxyethyl)dodecanamide can be better understood by comparing it with structurally related fatty acid diethanolamides. A safety assessment of various fatty acid diethanolamides, including Lauramide DEA, Cocamide DEA, Linoleamide DEA, and Oleamide DEA, revealed some comparative toxicological aspects, primarily in mammalian models. epa.gov In general, these compounds were found to be slightly to non-toxic via acute oral administration in rats. epa.gov Lauramide DEA, along with Cocamide DEA and Linoleamide DEA, were not found to be dermal toxins in acute and subchronic animal studies. epa.gov However, Lauramide DEA and Linoleamide DEA were identified as mild to moderate eye irritants and mild to severe skin irritants. epa.gov

Structure-Activity Relationships in Toxicity

The toxicity of fatty acid diethanolamides is influenced by the structure of the fatty acid chain and the ethanolamine (B43304) headgroup. The length of the alkyl chain plays a crucial role in the biological activity of these compounds. For instance, the irritant properties of these amides can vary with chain length.

The presence of the diethanolamine headgroup is a key determinant of the metabolic and toxicological properties of these molecules. As previously discussed, the metabolism of Lauramide DEA involves oxidation of the lauryl chain, while the diethanolamine moiety remains relatively intact before conjugation and excretion. epa.gov The potential for these compounds to be metabolized to diethanolamine is a consideration in their long-term safety assessment, as diethanolamine itself has a distinct toxicological profile. epa.gov The degree of unsaturation in the fatty acid chain, as seen in Oleamide DEA (derived from oleic acid), can also influence the physical properties and biological interactions of the molecule, potentially affecting its toxicological profile. epa.gov

Applications in Advanced Materials Science and Engineering Excluding Physical/chemical Properties

Biofriendly Soft Materials

The development of biofriendly soft materials is crucial for applications requiring direct contact with biological systems, such as implantable devices. researchgate.net N,N-Bis(2-hydroxyethyl)dodecanamide has been identified as a key building block for such materials due to its excellent biocompatibility and processability. rsc.orgrsc.org

Research has demonstrated that this nonionic surfactant can form ordered self-assemblies, such as liquid crystals, in the presence of water. rsc.org These structures are not only biocompatible but also exhibit unexpectedly high electrical conductivity. rsc.orgrsc.org This property is attributed to the self-assembly of amide groups, which contain delocalized π-electrons, into stacked arrays that create pathways for charge carriers. rsc.orgrsc.org This mechanism provides a convenient method for creating soft, conductive materials suitable for advanced biomedical applications. rsc.org

Sustainable Energy Storage Applications

In the quest for sustainable energy solutions, N,N-Bis(2-hydroxyethyl)dodecanamide has emerged as a promising bio-based alternative to conventional fossil fuel-derived materials. researchgate.netnih.gov

Derived from coconut oil, N,N-Bis(2-hydroxyethyl)dodecanamide (also referred to in studies as BHD or Lauric DEA) is evaluated as a highly effective bio-based phase change material (PCM). researchgate.netnih.gov PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid).

This compound exhibits a high latent heat of fusion and a melting point that is ideal for thermal energy storage in buildings and other systems. researchgate.netnih.gov Research has focused on creating shape-stabilized PCMs to prevent leakage of the material in its liquid state. By integrating N,N-Bis(2-hydroxyethyl)dodecanamide into a polyamide 12 (PA12) polymer scaffold using a thermally induced phase separation (TIPS) method, researchers have produced non-leakage, shape-stable PCMs. researchgate.netnih.gov These composite materials maintain their structural integrity and have demonstrated high reliability over numerous heating and cooling cycles. nih.gov The encapsulated BHD retains a significant portion of its latent heat, making it highly efficient for practical applications. nih.gov

Table 1: Thermal Properties of N,N-Bis(2-hydroxyethyl)dodecanamide (BHD) as a Phase Change Material

PropertyValueSource
Material Origin Coconut Oil Derivative researchgate.netnih.gov
Melting Point 32–38 °C researchgate.netnih.gov
Latent Heat (Pure) 143 J/g researchgate.netnih.gov
Latent Heat (Encapsulated in PA12) 111 J/g nih.gov
Cycle Stability Stable across 100 thermal cycles nih.gov

The shape-stabilized PCMs developed using N,N-Bis(2-hydroxyethyl)dodecanamide are particularly well-suited for integration into thermal management systems. researchgate.netnih.gov Their properties allow for their use in applications such as temperature control in building walls and in water tanks. researchgate.net The addition of carbon fillers like partially expanded graphene to the BHD-PA12 composite has been shown to enhance heat transfer rates and provide better morphological control, further optimizing their performance in these systems. researchgate.netnih.gov The mechanical recyclability and high content of the bio-based PCM (up to 95%) underscore their potential in sustainable energy applications. nih.gov

Asphaltene Dispersants for Cleaner Petroleum Production

In the petroleum industry, the precipitation and aggregation of asphaltenes from crude oil pose significant operational challenges, leading to pipeline blockages, reduced efficiency, and environmental concerns. researchgate.net N,N-Bis(2-hydroxyethyl)dodecanamide has been investigated as an environmentally friendly, biodegradable dispersant to manage these issues. researchgate.netsciety.org

Studies have shown that it is a highly effective asphaltene dispersant, outperforming some traditional dispersants like dodecyl benzene (B151609) sulfonic acid (DBSA). researchgate.net Its mechanism of action involves robust physical stabilization of the asphaltene particles without inducing chemical alterations, as confirmed by spectral analysis. researchgate.net This is consistent with computational simulations indicating that the dispersion is achieved through strong non-covalent binding. researchgate.net The development of such biodegradable and efficient dispersants represents a significant step toward cleaner and more sustainable petroleum production. researchgate.netdntb.gov.ua

Table 2: Performance of N,N-Bis(2-hydroxyethyl)dodecanamide as an Asphaltene Dispersant

ParameterResultSignificanceSource
Dispersion Efficiency (Absorbance at 620 nm) 1.74Surpasses traditional dispersants (e.g., DBSA) researchgate.net
Dispersion Mechanism Robust physical stabilization via non-covalent bindingPrevents chemical alteration of asphaltenes researchgate.net
Environmental Profile BiodegradableOffers a sustainable alternative to solvent-based dispersants researchgate.net

Role as a Nonionic Surfactant in Various Industrial and Academic Fields

N,N-Bis(2-hydroxyethyl)dodecanamide is widely recognized as a nonionic surfactant, a role that stems from its molecular structure, which contains both a hydrophobic lauroyl chain and a hydrophilic diethanolamine (B148213) headgroup. rsc.org This amphiphilic nature allows it to reduce surface tension and act as an effective emulsifier, foaming agent, and stabilizer in mixtures of oil and water. atamanchemicals.comontosight.ai

Its industrial applications are diverse, including:

Personal Care Products: It is a common ingredient in shampoos, conditioners, and body washes, where it functions as a thickener and foam booster. atamanchemicals.com

Cleaners: It is used in heavy-duty, household, and automotive cleaning products for its degreasing and emulsifying properties. atamanchemicals.com

Textiles: It serves as an anti-static agent and softener in fabric treatments. atamanchemicals.com

Advanced Materials: In a more specialized application, its properties as a nonionic surfactant have been leveraged to selectively disperse and separate semiconducting single-walled carbon nanotubes (s-SWNTs). researchgate.net The amide groups of the molecule show a specific recognition ability for s-SWNTs, enabling their separation from metallic nanotubes, a critical step for their use in electronics. researchgate.net

Development of Functional Materials for Biosensors and Electro-Stimulated Drug Delivery Systems

The unique electrical properties of self-assembled N,N-Bis(2-hydroxyethyl)dodecanamide have opened avenues for its use in advanced functional materials for biomedical devices. rsc.orgrsc.org The discovery that liquid crystals formed by this compound in water can achieve high electric conductivity is particularly significant. rsc.orgrsc.org

This conductivity is crucial for the development of implantable biosensors and electro-stimulated drug delivery systems. researchgate.netrsc.org For biosensors, the material's conductivity can be used to transduce biological recognition events into measurable electrical signals. In electro-stimulated drug delivery, an electrical signal could trigger the release of a therapeutic agent from a matrix made of this biofriendly soft material. rsc.orgrsc.org The combination of high conductivity, biocompatibility, and processability makes N,N-Bis(2-hydroxyethyl)dodecanamide a highly promising candidate for these sophisticated medical technologies. rsc.orgrsc.org

Future Research Directions and Unanswered Questions

Scalability of Dispersants Across Field Settings

While used in various formulations, the potential of N,N-Bis(2-hydroxyethyl)dodecanamide as a primary component in large-scale environmental applications, such as oil spill dispersants, remains underexplored. Future research should focus on the scalability of its production and application for such purposes. nrt.orgshoreline.bm Studies are needed to evaluate its effectiveness and environmental impact in real-world marine environments, moving beyond laboratory-scale tests. nih.gov Key challenges include understanding how factors like water salinity, temperature, and wave energy affect its performance as a dispersant in the open ocean. shoreline.bm

Enhancement of Computational Models to Integrate Dynamic Environmental Variables

Current computational models for predicting the environmental fate and toxicity of chemicals are often based on static laboratory data. researchgate.net There is a need to develop more sophisticated models for N,N-Bis(2-hydroxyethyl)dodecanamide that can integrate dynamic environmental variables. Such models, including advanced Quantitative Structure-Activity Relationship (QSAR) models, should aim to predict its persistence, bioaccumulation, and toxicity under fluctuating environmental conditions. mdpi.comnih.gov This would allow for more accurate risk assessments in complex ecosystems.

Further Validation of Phytochemical Efficacy via In Vitro and In Vivo Studies

An entirely novel and unexplored area of research is the potential interaction between N,N-Bis(2-hydroxyethyl)dodecanamide and phytochemicals. As a surfactant, it could potentially enhance the solubility and bioavailability of certain plant-derived compounds. Future in vitro and in vivo studies should investigate whether this compound can be used to improve the efficacy of phytochemicals in various applications, from agriculture to pharmaceuticals. This research would be breaking new ground, as no current data exists on this topic.

Comprehensive Assessment of Long-Term Environmental and Health Impacts

While some toxicity data exists, a comprehensive understanding of the long-term environmental and health impacts of chronic exposure to N,N-Bis(2-hydroxyethyl)dodecanamide and its degradation products is lacking. researchgate.netnih.govnih.gov Long-term studies are crucial to assess its potential for bioaccumulation and any subtle, chronic effects on aquatic ecosystems. mst.dk On the human health side, while it is considered safe for use in cosmetics under current regulations, the effects of prolonged, low-level exposure, particularly in sensitive populations, require more thorough investigation. davidsuzuki.orgcir-safety.org A key concern that warrants continuous monitoring is the potential for the formation of carcinogenic nitrosamines when products containing this compound are contaminated with nitrosating agents. davidsuzuki.org

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

Current synthesis methods for N,N-Bis(2-hydroxyethyl)dodecanamide often rely on high temperatures and petrochemical-derived feedstocks. unimi.it To enhance sustainability, future research should focus on developing novel, greener synthetic pathways. diva-portal.orgnih.govresearchgate.net This includes the exploration of biocatalytic methods, such as using lipases for the amidation of lauric acid or its renewable esters. researchgate.netrsc.orgnih.gov Enzymatic synthesis can offer higher selectivity, milder reaction conditions, and reduced energy consumption. rug.nlmanchester.ac.uk Furthermore, sourcing lauric acid from sustainable, renewable biomass instead of traditional fats and oils presents another avenue for improving the environmental footprint of this widely used surfactant. europa.euresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N,N-Bis(2-hydroxyethyl)dodecanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via the condensation of lauric acid (dodecanoic acid) with diethanolamine. A dehydrating agent (e.g., phosphorus oxychloride or molecular sieves) is critical to facilitate amide bond formation. Reaction temperatures of 100–150°C under inert gas (e.g., nitrogen) are recommended to minimize side reactions. Post-synthesis purification involves solvent extraction (e.g., ethyl acetate) and recrystallization from methanol .

Q. How can researchers confirm the purity and structural integrity of synthesized N,N-Bis(2-hydroxyethyl)dodecanamide?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of characteristic signals: hydroxyl protons (δ 1.5–2.5 ppm), methylene groups adjacent to the amide (δ 3.3–3.7 ppm), and the lauroyl chain (δ 0.8–1.3 ppm). High-performance liquid chromatography (HPLC) with UV detection at 210 nm or mass spectrometry (LC-MS) can assess purity (>95% by volumetric analysis). Melting point determination (38°C) and FT-IR (amide I band at ~1640 cm⁻¹) provide additional validation .

Q. What solvent systems are suitable for solubilizing N,N-Bis(2-hydroxyethyl)dodecanamide in experimental setups?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar organic solvents (methanol, ethanol) and chlorinated solvents (dichloromethane). For aqueous systems, use co-solvents like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) to enhance solubility. Critical micelle concentration (CMC) studies in water require dynamic light scattering (DLS) or surface tension measurements .

Advanced Research Questions

Q. How does the amphiphilic structure of N,N-Bis(2-hydroxyethyl)dodecanamide influence its surfactant properties in membrane-mimetic systems?

  • Methodological Answer : The lauroyl chain (hydrophobic) and diethanolamine headgroup (hydrophilic) enable micelle formation, reducing surface tension. Use fluorescence probing (e.g., pyrene polarity index) to study micellar aggregation. Small-angle X-ray scattering (SAXS) or cryo-TEM can characterize micelle size and morphology. Variations in chain length (C12 vs. C16 analogs) alter CMC and aggregation number, impacting drug encapsulation efficiency .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for N,N-Bis(2-hydroxyethyl)dodecanamide?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual diethanolamine) or hydration states. Employ Karl Fischer titration to quantify water content. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can assess degradation pathways. Compare solubility in rigorously dried vs. hydrated solvents using UV-vis spectroscopy or gravimetric analysis .

Q. How can researchers quantify trace levels of N,N-Bis(2-hydroxyethyl)dodecanamide in environmental matrices (e.g., wastewater)?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from aqueous samples. Analyze via gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode (m/z 288.4 → 116.1). Method validation requires spiked recovery experiments (70–120%) and limit of detection (LOD) determination (<0.1 µg/L) .

Safety and Handling

Q. What safety protocols are critical when handling N,N-Bis(2-hydroxyethyl)dodecanamide in biological assays?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation (H315/H318). Conduct experiments in fume hoods to prevent inhalation of aerosols. Store at 15°C in inert gas (argon) to prevent oxidation. Dispose of waste via incineration (≥1000°C) to avoid aquatic toxicity (H411). Acute toxicity data (LD50 >2000 mg/kg in rats) suggest low systemic risk but prioritize local protective measures .

Contradictions and Validation

Q. Why do studies report conflicting bioactivity results (e.g., antimicrobial vs. inert) for N,N-Bis(2-hydroxyethyl)dodecanamide?

  • Methodological Answer : Variability stems from differences in microbial strains, assay conditions (pH, temperature), and compound purity. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., chlorhexidine) and assess minimum inhibitory concentrations (MIC) via broth microdilution. Confounders like solvent toxicity (e.g., DMSO) must be ruled out via solvent-only controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.